Phosphonic acid, 2-pyrrolidinyl-, diethyl ester
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Overview
Description
Phosphonic acid, 2-pyrrolidinyl-, diethyl ester is an organophosphorus compound with the molecular formula C10H20NO4P. This compound is characterized by the presence of a phosphonic acid group bonded to a pyrrolidine ring and two ethyl ester groups. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, 2-pyrrolidinyl-, diethyl ester can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . For example, the reaction of diethyl phosphite with 2-bromoethylpyrrolidine under basic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, 2-pyrrolidinyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce various functionalized phosphonates .
Scientific Research Applications
Phosphonic acid, 2-pyrrolidinyl-, diethyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, 2-pyrrolidinyl-, diethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding . This interaction can lead to various biological effects, including antimicrobial or antiviral activity .
Comparison with Similar Compounds
Phosphonic acid, 2-pyrrolidinyl-, diethyl ester can be compared with other similar compounds, such as:
Diethyl 2-bromoethylphosphonate: This compound has a similar structure but contains a bromoethyl group instead of a pyrrolidinyl group.
Phosphonic acid, (2-chloroethyl)-, diethyl ester: This compound has a chloroethyl group instead of a pyrrolidinyl group.
The uniqueness of this compound lies in its pyrrolidinyl group, which imparts specific chemical and biological properties that differentiate it from other phosphonate esters .
Properties
IUPAC Name |
2-diethoxyphosphorylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9-8/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVFMTZILPMWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1CCCN1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397304 |
Source
|
Record name | Phosphonic acid, 2-pyrrolidinyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73858-58-9 |
Source
|
Record name | Phosphonic acid, 2-pyrrolidinyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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